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Compound of Interest

Compound Name: Fmoc-alpha-Me-Ser-lactone
CAS No.: 1926163-88-3
Cat. No.: B6306804
Get Quote
. J

Part 1: Executive Summary & Compound Profile

Fmoc-

-Me-Ser-lactone is a specialized, conformationally constrained amino acid derivative. It serves
as a critical intermediate for introducing quaternary stereocenters into peptides and for
synthesizing

-methyl amino acids via regioselective ring opening.

¢ |[UPAC Name: (9H-fluoren-9-yl)methyl (3-methyl-2-oxooxetan-3-yl)carbamate[1][2]
e CAS Number: 1926163-88-3 (Racemate/S-isomer), 1926163-89-4 (R-isomer)

e Molecular Formula:

¢ Molecular Weight: 323.35 g/mol

« Core Utility: Proteasome inhibition studies, peptidomimetic synthesis, and quaternary carbon
installation.
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Structural Logic

The molecule consists of three distinct spectroscopic zones:
e The

-Lactone Ring: A strained 4-membered cyclic ester. This is the "warhead" and the most
distinct spectroscopic feature.

e The Quaternary

-Center: The presence of the methyl group eliminates the
-proton, simplifying the NMR coupling network but creating a quaternary carbon signal.

e The Fmoc Group: Provides standard aromatic and carbamate signals used for quantification
and purity assessment.

Part 2: Spectroscopic Data Analysis
Infrared (IR) Spectroscopy: The "Lactone Fingerprint"

The most rapid and reliable method to confirm the formation of the

-lactone ring is IR spectroscopy. The ring strain significantly increases the bond order of the
carbonyl, shifting it to a frequency much higher than acyclic esters or carboxylic acids.
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Frequency (

Functional Group Intensity Diagnostic Note
)
Primary Indicator.
1820 — 1840 st Absence of this band
- - ron
-Lactone C=0 J indicates hydrolysis to
the open acid.
Standard urethane
Carbamate C=0 o
1690 — 1720 Strong carbonyl; distinct from
(Fmoc)
the lactone.
C-H Stretch Characteristic of the
_ 3030 — 3060 Weak )
(Aromatic) fluorenyl ring.
) ) ) Methyl and methylene
C-H Stretch (Aliphatic) 2900 — 2980 Medium

groups.

Technical Insight: In the open-chain precursor (Fmoc-

-Me-Ser-OH), the carboxylic acid carbonyl appears around 1710-1730

. A shift to ~1830

confirms cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data is derived from the structural analog characterization in Org. Lett. 2005, 7, 255-258 and

standard Fmoc-amino acid shifts.

H NMR (400 MHz, CDCI
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The spectrum is characterized by the loss of the

-proton coupling and the appearance of the diastereotopic

-protons of the lactone ring.

Position

Shift (

» PpM)

Multiplicity

Integration

Assignment
Logic

Fmoc Aromatics

7.25-7.80

Multiplet

8H

Fluorenyl protons
(standard

envelope).

NH

5.60 - 5.80

Broad Singlet

1H

Carbamate NH;
shift varies with
concentration/sol

vent.

Fmoc CH

4.40 - 4.50

Multiplet

2H

Methylene
adjacent to the

fluorenyl ring.

-Lactone CH

4.35-4.65

AB Quartet

2H

Diastereotopic
protons on the

rigid ring.

Fmoc CH

4.20-4.25

Triplet

1H

Methine of the

fluorenyl group.

-Methyl

1.60-1.75

Singlet

3H

Diagnostic
singlet.
Downfield from
typical alkyl due
to quaternary

center.

C NMR (100 MHz, CDCI
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)

The quaternary carbon and the strained carbonyl are the key checkpoints.

Shift (
Carbon Type Diagnostic Note
» Ppm)
Upfield compared to acyclic
Lactone C=0 167.0 - 169.0 esters due to ring
strain/hybridization effects.
Fmoc C=0 155.0 - 156.0 Typical carbamate carbonyl.
. Fluorenyl carbons (4 distinct
Aromatic C 120.0-144.0 ]
signals + quaternary).
High shift due to oxygen
-Lactone CH 70.0-72.0
attachment.
Fmoc CH 67.0 Standard Fmoc methylene.
The chiral center; significantly
_Quaternary C 63.0 - 65.0 shifted due to N and C=0
attachment.
Fmoc CH 47.0 Standard Fmoc methine.
“Methyl 20.0-23.0 The methyl side chain.

Mass Spectrometry

(ESI-MS)

-lactones are fragile. Soft ionization (ESI) is required.

e Molecular lon:

calculated for

: 346.10.

e Fragmentation Pattern:
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o Loss of CO

: A characteristic neutral loss of 44 Da is often observed, resulting in an imine-type
fragment.

o Fmoc Cleavage: Loss of the dibenzofulvene group may occur under higher cone voltages.

Part 3: Experimental Workflow & Visualization
Synthesis and Degradation Pathway

The following diagram illustrates the formation of the lactone and its primary instability pathway

(hydrolysis).
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Click to download full resolution via product page
Figure 1: Synthesis workflow and critical QC checkpoints for Fmoc-

-Me-Ser-lactone.

Experimental Protocol: Spectral Acquisition

To ensure data integrity, follow this "Self-Validating" protocol:

e Sample Preparation: Dissolve ~5 mg of the compound in 0.6 mL of CDCI
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(Chloroform-d).

o Critical: Do not use DMSO-d6 or Methanol-d4 for long-term storage or prolonged
acquisition. The nucleophilic nature of these solvents (or residual water within them) can
open the strained lactone ring over time, leading to artifactual data (open acid or methyl
ester).

» IR Acquisition: Use ATR (Attenuated Total Reflectance) on the solid powder before solvation.
This prevents solvent interference in the carbonyl region.

o Validation: Look immediately for the 1830 cm
peak. If absent, the sample is degraded.
e NMR Acquisition: Acquire
H first (fastest) to verify integrity.
o Validation: Verify the integration of the

-methyl singlet (3H) against the Fmoc aromatic protons (8H). A ratio mismatch suggests
Fmoc cleavage or polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Fmoc- -Me-Ser-lactone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6306804/docs#technical-guide-spectroscopic-
characterization-of-fmoc-me-ser-lactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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